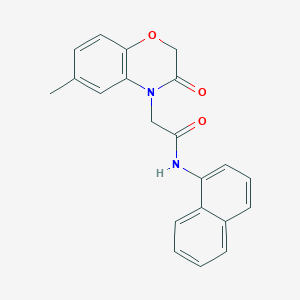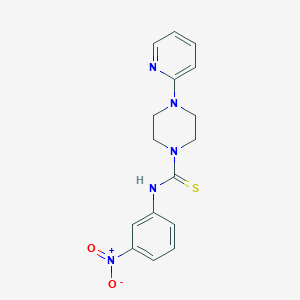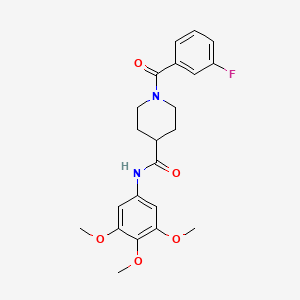![molecular formula C14H15FN4S B4735034 N-cyclopropyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4735034.png)
N-cyclopropyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea
Übersicht
Beschreibung
N-cyclopropyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea, also known as CPI-455, is a small molecule inhibitor of bromodomain and extra-terminal (BET) proteins. BET proteins are epigenetic readers that bind to acetylated lysine residues on histones and regulate gene expression. CPI-455 has shown promising results in preclinical studies as a potential therapeutic agent for cancer and inflammatory diseases.
Wirkmechanismus
N-cyclopropyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea binds to the bromodomain of BET proteins, preventing their interaction with acetylated lysine residues on histones. This leads to the downregulation of genes that are regulated by BET proteins, including genes involved in cell proliferation and inflammation.
Biochemical and physiological effects:
N-cyclopropyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in preclinical models. In inflammatory diseases, N-cyclopropyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea has been shown to reduce the infiltration of immune cells into inflamed tissues and improve tissue damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclopropyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea is its potency and selectivity for BET proteins, which allows for specific targeting of these proteins without affecting other epigenetic regulators. However, N-cyclopropyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea has limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
List of future directions:
1. Combination therapy: Investigate the potential of N-cyclopropyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea in combination with other anti-cancer agents to enhance their efficacy and overcome drug resistance.
2. Biomarker identification: Identify biomarkers that can predict response to N-cyclopropyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea treatment in cancer and inflammatory diseases.
3. Clinical trials: Conduct clinical trials to evaluate the safety and efficacy of N-cyclopropyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea in humans.
4. Mechanism of resistance: Investigate the mechanisms of resistance to N-cyclopropyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea in cancer cells and identify strategies to overcome resistance.
5. Alternative formulations: Develop alternative formulations of N-cyclopropyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea to improve its solubility and bioavailability.
6. BET protein isoforms: Investigate the role of different BET protein isoforms in cancer and inflammatory diseases and evaluate the potential of isoform-specific inhibitors.
7. Combination with immunotherapy: Investigate the potential of N-cyclopropyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea in combination with immunotherapy to enhance anti-tumor immune responses.
8. Epigenetic regulation: Investigate the broader role of BET proteins in epigenetic regulation and identify other potential targets for therapeutic intervention.
Conclusion:
N-cyclopropyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea is a promising small molecule inhibitor of BET proteins with potential applications in cancer and inflammatory diseases. Its mechanism of action and biochemical effects have been extensively studied in preclinical models, and future research directions include combination therapy, biomarker identification, clinical trials, and alternative formulations.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea has been extensively studied in preclinical models of cancer and inflammatory diseases. In cancer, N-cyclopropyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea has shown potent anti-proliferative effects in various cancer cell lines, including acute myeloid leukemia, triple-negative breast cancer, and non-small cell lung cancer. N-cyclopropyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea has also been shown to synergize with other anti-cancer agents, such as venetoclax, to enhance their efficacy.
In inflammatory diseases, N-cyclopropyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6, in macrophages and dendritic cells. N-cyclopropyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea has also been shown to reduce disease severity in preclinical models of rheumatoid arthritis and psoriasis.
Eigenschaften
IUPAC Name |
1-cyclopropyl-3-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4S/c15-13-4-2-1-3-10(13)8-19-9-12(7-16-19)18-14(20)17-11-5-6-11/h1-4,7,9,11H,5-6,8H2,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPITAFXCJKLIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=S)NC2=CN(N=C2)CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopropyl-3-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-methyl-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylbutanamide](/img/structure/B4734953.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide](/img/structure/B4734961.png)
![4-ethyl 2-methyl 3-methyl-5-[(pentafluorobenzoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4734968.png)


![N-(2-chlorophenyl)-2-{[4-ethyl-5-(4-ethyl-5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4734989.png)

![N-[2-(dimethylamino)ethyl]-4-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4734997.png)
![5-[1-(4-bromophenyl)ethylidene]-3-(2,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4735009.png)

![8-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4735015.png)
![7-(difluoromethyl)-5-methyl-3-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4735026.png)

![4-iodo-1-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B4735048.png)